molecular formula C11H20BrNO3 B12931459 tert-Butyl (2R,3S)-3-(bromomethyl)-2-methylmorpholine-4-carboxylate

tert-Butyl (2R,3S)-3-(bromomethyl)-2-methylmorpholine-4-carboxylate

Cat. No.: B12931459
M. Wt: 294.19 g/mol
InChI Key: ZNEWCMHDSQNDML-RKDXNWHRSA-N
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Description

tert-Butyl (2R,3S)-3-(bromomethyl)-2-methylmorpholine-4-carboxylate is a chemical compound that features a tert-butyl ester group, a bromomethyl group, and a morpholine ring

Preparation Methods

The synthesis of tert-Butyl (2R,3S)-3-(bromomethyl)-2-methylmorpholine-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of an appropriate amine with an epoxide.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions, often using reagents such as N-bromosuccinimide (NBS).

    Esterification: The tert-butyl ester group is introduced through esterification reactions, typically using tert-butyl alcohol and an acid catalyst.

Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

tert-Butyl (2R,3S)-3-(bromomethyl)-2-methylmorpholine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and acids or bases for ester hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl (2R,3S)-3-(bromomethyl)-2-methylmorpholine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound can be used in studies investigating the biological activity of morpholine derivatives and their potential therapeutic applications.

Mechanism of Action

The mechanism of action of tert-Butyl (2R,3S)-3-(bromomethyl)-2-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules. The morpholine ring can interact with various receptors and enzymes, influencing their activity and leading to specific biological effects.

Comparison with Similar Compounds

tert-Butyl (2R,3S)-3-(bromomethyl)-2-methylmorpholine-4-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl (2R,3S)-3-(chloromethyl)-2-methylmorpholine-4-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    tert-Butyl (2R,3S)-3-(hydroxymethyl)-2-methylmorpholine-4-carboxylate: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.

Properties

Molecular Formula

C11H20BrNO3

Molecular Weight

294.19 g/mol

IUPAC Name

tert-butyl (2R,3S)-3-(bromomethyl)-2-methylmorpholine-4-carboxylate

InChI

InChI=1S/C11H20BrNO3/c1-8-9(7-12)13(5-6-15-8)10(14)16-11(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9-/m1/s1

InChI Key

ZNEWCMHDSQNDML-RKDXNWHRSA-N

Isomeric SMILES

C[C@@H]1[C@H](N(CCO1)C(=O)OC(C)(C)C)CBr

Canonical SMILES

CC1C(N(CCO1)C(=O)OC(C)(C)C)CBr

Origin of Product

United States

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